molecular formula C16H12FN3 B607126 Dipraglurant CAS No. 872363-17-2

Dipraglurant

カタログ番号: B607126
CAS番号: 872363-17-2
分子量: 265.28 g/mol
InChIキー: LZXMUJCJAWVHPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジプラグルラントは、ADX-48621というコード名でも知られており、代謝型グルタミン酸受容体5(mGluR5)の負のアロステリックモジュレーターとして作用する低分子です。この化合物は、アデックスセラピューティクス社により、パーキンソン病のレボドパ誘発ジスキネジア(PD-LID)やその他の神経学的疾患の治療薬として開発されています .

生化学分析

Biochemical Properties

Dipraglurant plays a significant role in biochemical reactions by modulating the activity of the metabotropic glutamate receptor 5. This receptor is involved in synaptic plasticity, learning, and memory. This compound interacts with mGluR5 by binding to an allosteric site, which leads to a conformational change in the receptor and reduces its activity . This modulation affects the downstream signaling pathways that are typically activated by glutamate binding to mGluR5. By inhibiting mGluR5, this compound reduces the excitotoxicity associated with excessive glutamate signaling, which is a common feature in various neurological disorders .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In neurons, it reduces the hyperactivity caused by excessive glutamate signaling, thereby protecting against excitotoxic damage . This compound also affects cell signaling pathways, including those involved in synaptic plasticity and neuroprotection. This compound’s modulation of mGluR5 activity leads to changes in gene expression and cellular metabolism, which can result in improved neuronal function and reduced symptoms of neurological disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the allosteric site of the metabotropic glutamate receptor 5. This binding induces a conformational change in the receptor, which reduces its activity and downstream signaling . This compound’s inhibition of mGluR5 leads to decreased activation of intracellular signaling pathways, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways . These pathways are involved in cell survival, proliferation, and differentiation. By modulating these pathways, this compound exerts its neuroprotective effects and reduces the symptoms of neurological disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its activity over extended periods . Its long-term effects on cellular function are still being investigated. In vitro and in vivo studies have demonstrated that this compound can provide sustained neuroprotection and symptom relief in models of Parkinson’s disease and other neurological disorders . The stability and degradation of this compound in laboratory settings are crucial factors in determining its efficacy and safety for long-term use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce the symptoms of levodopa-induced dyskinesia and other neurological disorders without causing significant adverse effects . At high doses, this compound may cause toxic effects, including liver toxicity and dose-limiting side effects . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to glutamate signaling and neurotransmitter regulation . It interacts with enzymes and cofactors involved in the metabolism of glutamate and other neurotransmitters, which can affect metabolic flux and metabolite levels . By modulating these pathways, this compound can influence the overall metabolic state of neurons and other cells, contributing to its neuroprotective effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in its efficacy. This compound is transported across cell membranes and distributed within various tissues, including the brain . It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells . The distribution of this compound within the brain is particularly important for its therapeutic effects, as it needs to reach specific regions involved in neurological disorders .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles within cells, where it can interact with its target receptor, mGluR5 . Post-translational modifications and targeting signals help direct this compound to these locations, ensuring its effective modulation of mGluR5 activity . The subcellular localization of this compound is essential for its ability to exert its neuroprotective effects and reduce the symptoms of neurological disorders .

準備方法

ジプラグルラントの合成には、市販の出発物質から始まるいくつかの工程が含まれます具体的な反応条件および工業的製造方法は、企業秘密であり、公表されていません .

化学反応の分析

ジプラグルラントは、以下を含む様々な化学反応を起こします。

    酸化: この反応は、分子に酸素含有官能基を導入するために使用できます。

    還元: この反応は、酸素含有官能基を除去したり、二重結合を還元したりするために使用できます。

    置換: この反応は、ある官能基を別の官能基に置き換えるために使用できます。

科学的研究の応用

Parkinson’s Disease and Levodopa-Induced Dyskinesia (PD-LID)

Dipraglurant has been primarily studied for its efficacy in treating levodopa-induced dyskinesia associated with Parkinson's disease.

  • Clinical Trials : A Phase IIa clinical trial demonstrated significant efficacy in reducing dyskinesia severity. Patients receiving doses of 50 mg and 100 mg showed a statistically significant reduction in the modified Abnormal Involuntary Movement Scale (mAIMS) scores, indicating a decrease in dyskinesia symptoms .

Key Findings

  • Safety and Tolerability : The drug was well tolerated, with no major safety concerns reported.
  • Efficacy :
    • Day 1: 20% reduction at 50 mg (p = 0.04)
    • Day 14: 32% reduction at 100 mg (p = 0.04)
Dose (mg)DaymAIMS Reduction (%)p-value
501200.04
10014320.04

Non-Motor Symptoms of Parkinson's Disease

Recent studies have indicated that this compound may also alleviate non-motor symptoms such as anxiety and depression, which are prevalent among Parkinson’s patients .

  • Animal Models : In rodent models, this compound demonstrated:
    • Anxiolytic effects in the Vogel conflict test.
    • Antidepressant effects in the forced swim test.
Symptom TypeTest UsedEffect Observed
AnxietyVogel TestIncreased punished licks
DepressionForced Swim TestDecreased immobility time

Other Potential Applications

This compound is being explored for several other conditions:

  • Blepharospasm : Under development for this condition with promising preliminary results .
  • Post-Stroke Recovery : Investigated for its potential to aid recovery following strokes.
  • Traumatic Brain Injury : Potential applications in managing symptoms related to TBI.
  • Dystonia and Other Psychiatric Disorders : Research indicates possible effectiveness in treating various forms of dystonia and conditions such as treatment-resistant depression and obsessive-compulsive disorder .

Case Study: Phase IIa Trial for PD-LID

In a double-blind placebo-controlled trial involving 76 patients, this compound was administered over four weeks with dose escalation from 50 mg to 100 mg. The study successfully demonstrated:

  • Primary Objective : Good safety profile.
  • Secondary Objective : Significant reduction in dyskinesia severity measured through patient diaries and clinical scales .

作用機序

ジプラグルラントは、mGluR5受容体を負に調節することでその効果を発揮します。この調節により、様々な神経疾患に関与しているグルタミン酸の異常なシグナル伝達が抑制されます。 mGluR5を阻害することにより、ジプラグルラントは正常なシナプス可塑性の回復を助け、ジスキネジアや不随意運動などの症状を軽減します .

類似化合物との比較

ジプラグルラントは、mGluR5の負のアロステリックモジュレーターとして知られる化合物のクラスに属します。類似の化合物には以下があります。

    マボグルラント: 同様の適応症のために開発された別のmGluR5の負のアロステリックモジュレーター。

    バシムグルラント: mGluR5を標的にし、脆弱X症候群や重度うつ病などの状態について調査されています。

    フェノバン: 類似の薬理学的特性を持つ古いmGluR5アンタゴニスト

ジプラグルラントは、mGluR5に対する特異的な結合親和性と選択性においてユニークであり、これが治療の可能性と安全性プロファイルに貢献しています .

生物活性

Dipraglurant, also known as ADX48621, is a novel compound being developed primarily for the treatment of levodopa-induced dyskinesia (LID) associated with Parkinson's disease (PD). It functions as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a receptor implicated in various neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and potential applications in treating both motor and non-motor symptoms of Parkinson's disease.

This compound selectively inhibits mGluR5, which plays a critical role in modulating neurotransmission in the brain. By targeting this receptor, this compound aims to reduce excessive glutamate activity that contributes to dyskinesia and other symptoms associated with PD. The compound has shown promise in preclinical models, indicating its potential to alleviate LID without compromising the therapeutic effects of levodopa.

Phase IIa Clinical Trials

In a Phase IIa clinical trial involving 76 patients with moderate to severe LID, this compound demonstrated significant efficacy in reducing dyskinesia. Participants were randomized to receive either this compound or a placebo over a four-week period. The results indicated:

  • Safety and Tolerability : The drug was well tolerated, with no major safety concerns reported. Common adverse events included dizziness and nausea, but these were not severe or dose-limiting .
  • Efficacy : Statistically significant reductions in peak dose dyskinesia were observed:
    • Day 1: 20% reduction at 50 mg (p = 0.04)
    • Day 14: 32% reduction at 100 mg (p = 0.04)

These findings suggest that this compound effectively mitigates LID symptoms while maintaining safety profiles comparable to placebo.

Study Parameters This compound (n=52) Placebo (n=24)
Adverse Events (%)88.575
Significant Reduction in mAIMSDay 1: p = 0.042
Day 14: p = 0.038
Not applicable

Preclinical Studies

Preclinical investigations have further elucidated the biological activity of this compound:

  • Animal Models : In rodent models mimicking PD and its non-motor symptoms (NMS), this compound administration resulted in:
    • Reduced haloperidol-induced catalepsy.
    • Decreased immobility time in forced swim tests.
    • Lowered anxiety-like behaviors measured by the marble-burying test .

These studies underscore this compound's potential to address both motor and non-motor symptoms prevalent in PD patients.

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within one hour. A study reported a mean maximum concentration (CmaxC_{max}) of approximately 1844ng mL1844\,\text{ng mL} at the highest dose of 100mg100\,\text{mg} on Day 28 . The pharmacokinetic profile supports its use as a therapeutic agent for chronic conditions like PD.

Future Directions

Ongoing research aims to further explore this compound's efficacy across diverse patient populations and its long-term safety profile. There is also interest in its application for treating other movement disorders and psychiatric conditions associated with PD, such as anxiety and depression .

特性

IUPAC Name

6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXMUJCJAWVHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236230
Record name Dipraglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872363-17-2
Record name Dipraglurant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872363-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipraglurant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872363172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipraglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12733
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dipraglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPRAGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8JZR21A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。